2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione - 87544-89-6

2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione

Catalog Number: EVT-1635218
CAS Number: 87544-89-6
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione” is a derivative of pyrrolo[3,4-c]pyridine . Pyrrolo[3,4-c]pyridine is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . These derivatives have been studied for their broad spectrum of pharmacological properties .

Synthesis Analysis

The synthesis of new substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones was proposed based on the Diels–Alder type reaction of 4-methoxy-1,3-oxazoles with maleimide derivatives . Another synthesis method involves the reaction of 4-methoxyoxazoles with maleimide derivatives .

Molecular Structure Analysis

Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The structure contains two important pharmacophores, i.e., pyrrole and pyridine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily Diels–Alder type reactions . The reaction of 4-methoxyoxazoles with maleimide derivatives leads to the formation of these compounds .

Synthesis Analysis
  • Reaction of Pyridine-3-carbonitrile with Tertiary Amides: This one-pot procedure involves the lithiation of pyridine-3-carbonitrile followed by reaction with aromatic tertiary amides to afford 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives [].
  • Cycloaddition Reactions of 6-Vinylpyrimidinediones: Electron-rich 6-vinylpyrimidinediones can undergo cycloaddition reactions with electron-deficient olefins, followed by elimination and aromatization, to yield pyrido[2,3-d]pyrimidines or quinazolines. Reactions with dimethyl acetylenedicarboxylate lead to the formation of pyrrolo[3,4-c]pyridines [].
  • Metal-Catalyzed Annulation Reactions: Transition metal catalysis, particularly copper or rhodium, has been employed for the synthesis of pyrrolo[3,4-c]pyridine derivatives. For example, copper-catalyzed oxidative [3 + 2] annulation of 2-(pyridine-2-yl)acetates with maleimides affords 1H-pyrrolo[3,4-b]indolizine-1,3-diones []. Similarly, a rhodium-catalyzed oxidative [3 + 2] annulation has been reported for the synthesis of pyrrolo[3,4-b]indole-1,3-diones [].
  • Tandem [3+2] Cycloaddition-Elimination Cascade: This method utilizes oxazolin-2-ones and pyrrole-2,5-diones as starting materials and proceeds through a base-mediated cascade reaction to provide pyrrolo[3,4-c]pyrrole-1,3-diones in excellent yields [].
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom in the pyrrole ring can be readily alkylated to introduce substituents at this position, allowing for the modulation of their pharmacological properties [, , ].
  • Nucleophilic Substitution: The presence of electron-withdrawing carbonyl groups activates the pyridine ring towards nucleophilic substitution reactions. For instance, the chlorine atom in 4-chloro derivatives can be replaced with various nucleophiles, such as amines, to generate diversely substituted analogs [].
  • Reduction: The carbonyl groups in the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core can undergo reduction reactions, leading to the formation of alcohols. The regioselectivity of the reduction can be controlled by reaction conditions and the presence of additives like magnesium ions [].
Mechanism of Action
  • Anti-inflammatory Activity: Some derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the production of prostaglandins, key mediators of inflammation [].
  • Anti-HIV Activity: The mechanism of action for the anti-HIV activity of certain derivatives is not fully understood but may involve inhibition of viral enzymes or interference with viral entry or replication [].
Applications
  • Analgesics: Several derivatives have exhibited potent analgesic activity in various pain models, such as the "writhing syndrome" test and the "hot plate" test, suggesting their potential as pain relievers [, , , , , ].
  • Sedatives: The ability of some derivatives to suppress spontaneous locomotor activity in mice and potentiate barbiturate-induced sleep indicates their potential sedative properties [, , ].
  • Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory activity, primarily attributed to their ability to inhibit COX enzymes. These findings warrant further investigation into their potential as novel anti-inflammatory drugs [, ].
  • Anti-HIV Agents: Research has explored the anti-HIV activity of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives. While the exact mechanism remains to be fully elucidated, these findings highlight the potential of this class of compounds as antiviral agents [].
  • Polymer Solar Cells: Pyrrolo[3,4-c]pyrrole-1,3-dione (DPPD) derivatives have been investigated as building blocks for conjugated polymers used in organic solar cells. Their strong electron-accepting properties and ability to tune the optical and electronic properties of polymers make them promising materials for photovoltaic applications [, , , , ].

4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones

Compound Description: This series of compounds represents N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. They were synthesized and investigated for their analgesic and sedative activities. These compounds exhibited analgesic activity superior to acetylsalicylic acid in the "writhing syndrome" test, with some showing antinociceptive activity in the "hot plate" test. Additionally, they demonstrated significant suppression of spontaneous locomotor activity in mice. [, ]

Relevance: These compounds share the core pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure with 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione. They differ in the substituents at the 4 and 6 positions of the pyrrolo[3,4-c]pyridine ring and the presence of a more complex 2-hydroxy-3-(4-halogenoaryl-1-piperazinyl)propyl substituent on the nitrogen atom. [, ]

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

Compound Description: This compound is a 3,4-pyridinedicarboximide derivative exhibiting analgesic activity. It has been studied for its stability in aqueous solutions under varying pH and temperature conditions using HPLC methods. [, ]

Relevance: This compound shares the core pyrrolo[3,4-c]pyridine-1,3-dione structure with 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione and possesses a similar 2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl substituent on the nitrogen atom. Key differences include the ethoxy group at the 4-position and the methyl group at the 6-position of the pyrrolo[3,4-c]pyridine ring in this compound. [, ]

2-(3,4-dihydro-1H-isoquinoline-2-yl-methyl)-4-methoxy-6-methylpyrrolo[3,4-c]pyridine-1,3-dione

Compound Description: This pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative has been studied for its stability in aqueous solutions across a range of pH and temperature values using HPLC. This research also explored its lipophilicity. []

Relevance: The compound shares the core pyrrolo[3,4-c]pyridine-1,3-dione scaffold with 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione. The key structural difference lies in the 2-position substituent, where this compound features a 3,4-dihydro-1H-isoquinoline-2-yl-methyl group, while the target compound has a simpler 2-hydroxyethyl group. []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

Compound Description: This compound is another example of a pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative investigated for its degradation kinetics in aqueous solutions at different pH and temperature values. The study focused on understanding its stability profile under these conditions. []

Relevance: This compound and 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione share the pyrrolo[3,4-c]pyridine-1,3-dione core structure. The differences lie in the substituents at positions 2 and 4 of the pyrrolo[3,4-c]pyridine ring. The target compound has a 2-hydroxyethyl group, whereas this compound has a 2-[3-(4-phenyl-1-piperazinyl)]propyl group. Additionally, this compound possesses a methoxy group at the 4-position and a methyl group at the 6-position. []

4-Methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Compound Description: This derivative of 3,4-pyridinedicarboximide exhibits analgesic activity and has been studied for its stability in aqueous solutions. Researchers have investigated the kinetics of its hydrolysis at various temperatures and pH levels using HPLC. []

Relevance: This compound and 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione share the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core. They are distinguished by substituents at the 2- and 4-positions. This compound has a 4-methoxy and a 6-methyl group, while the target compound lacks these. The most significant difference is the 2-position substituent: this compound has a 3-[4-(2-methoxyphenyl)-1-piperazinyl]-propyl group, contrasting with the 2-hydroxyethyl group in the target compound. []

2-(4-substituted)butyl derivatives of 4-alkoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

Compound Description: This group encompasses a series of 2-(4-substituted)butyl derivatives of 4-alkoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. These compounds underwent pharmacological screening and showed potent analgesic effects. They were also found to suppress spontaneous locomotor activity, prolong barbiturate-induced sleep, and, with the exception of one compound, decrease systolic and diastolic blood pressure. []

Relevance: The compounds in this group, along with 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione, share the core structure of pyrrolo[3,4-c]pyridine-1,3-dione. The primary distinction lies in the substituents at the 2- and 4-positions of the pyrrolo[3,4-c]pyridine ring. This group features a (4-substituted)butyl group at the 2-position, whereas the target compound has a 2-hydroxyethyl group. Moreover, this group includes an alkoxy group at the 4-position and a methyl group at the 6-position. []

7-Amino-2-dialkylaminoalkylpyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives

Compound Description: This group of compounds, derived from 7-amino-2-dialkylaminoalkylpyrrolo[3,4-c]pyridine-1,3(2H)-dione, has been synthesized and evaluated in vivo for local anesthetic activity using a rabbit corneal anesthesia model. While some compounds in this series showed activity, it was weaker compared to the reference drug lidocaine. []

2-Hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives

Compound Description: These compounds represent a series of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives designed as analogs of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with known analgesic properties. In vitro and in vivo studies were conducted to evaluate their effects on cell viability/proliferation, COX-2 levels, antinociceptive activity in acute pain models, and motor coordination effects. []

Relevance: While these compounds do not share the pyrrolo[3,4-c]pyridine-1,3-dione core with 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione, they are considered structural analogs due to their similar shape and the presence of the 2-hydroxy-3-(aryl-1-piperazinyl)propyl substituent, which is a common pharmacophore in both groups. This similarity suggests that these compounds might exert their analgesic effects through similar mechanisms, despite the difference in their core structures. []

2-{2-[4-(1H-benzimidazol-2-yl)-3-chlorophenyl]ethyl}isoindol-1,3-dione

Compound Description: This compound served as an intermediate in synthesizing a series of 2-(2-{3-chloro-4-[1-(arylamido/imido-alkyl)-1H-benzimidazol-2-yl]phenyl}ethyl)isoindol-1,3-diones. These final compounds were evaluated for antiviral activity against the Japanese Encephalitis Virus (JEV). []

Relevance: While this compound itself does not share the core pyrrolo[3,4-c]pyridine-1,3-dione structure of 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione, it represents a related class of compounds containing the isoindol-1,3-dione moiety. This structural similarity makes it relevant in the context of exploring potential bioisosteres and understanding the structure-activity relationships of compounds with similar biological activities. []

Properties

CAS Number

87544-89-6

Product Name

2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione

IUPAC Name

2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c12-4-3-11-8(13)6-1-2-10-5-7(6)9(11)14/h1-2,5,12H,3-4H2

InChI Key

ITFZLVNLVANCEJ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CCO

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.